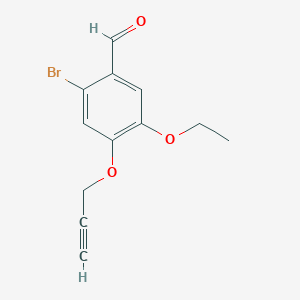

2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde

描述

属性

IUPAC Name |

2-bromo-5-ethoxy-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h1,6-8H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFOSGMZEYWACH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde. The reaction conditions often require the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions

2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and an appropriate solvent.

Major Products Formed

Oxidation: 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzoic acid.

Reduction: 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and inhibition due to its reactive aldehyde group.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing molecular interactions and stability.

相似化合物的比较

Structural and Functional Comparison with Analogous Benzaldehyde Derivatives

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Key Observations :

- Bromine’s electron-withdrawing nature may counteract this effect, directing electrophilic attacks to specific ring positions .

- Propargyloxy vs.

Click Chemistry Potential

The propargyloxy group in the target compound facilitates CuAAC reactions with azides, as demonstrated in the synthesis of triazole-linked benzaldehydes (e.g., 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde) . In contrast, benzyloxy-substituted analogs (e.g., 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde) lack this reactivity, limiting their utility in modular synthesis .

Electrophilic Substitution

Bromine at position 2 deactivates the aromatic ring, directing incoming electrophiles to positions 3 or 6. Methoxy or ethoxy groups at positions 4/5 further modulate regioselectivity. For example, 4-(prop-2-ynyloxy)benzaldehyde (lacking bromine) undergoes smoother Friedel-Crafts alkylation than brominated derivatives due to reduced deactivation .

Research Findings and Limitations

- Synthetic Challenges: Bromine’s steric bulk complicates nucleophilic aromatic substitution in the target compound compared to non-brominated analogs like 4-(prop-2-ynyloxy)benzaldehyde .

- Thermal Stability : Propargyloxy groups may confer lower thermal stability than benzyloxy groups due to alkyne reactivity, though empirical data are lacking .

生物活性

2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal and biochemical research. Its unique chemical structure, featuring a bromine atom and an aldehyde functional group, positions it as a potential candidate for enzyme interaction studies and other biological applications.

The compound's molecular formula is , and it possesses significant reactivity due to its functional groups. The aldehyde group allows for nucleophilic attack, which can lead to the formation of covalent bonds with biological macromolecules, potentially affecting their function.

The biological activity of this compound primarily arises from its ability to interact with enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on amino acids such as cysteine and lysine, leading to enzyme inhibition or modification of protein function. Additionally, the bromine atom may facilitate halogen bonding, which can influence the stability and interactions of the compound within biological systems.

Enzyme Interaction

Research indicates that this compound may serve as an inhibitor in enzyme assays. For instance, its reactivity with enzymes can be leveraged to study enzyme kinetics and inhibition mechanisms. The compound's aldehyde functionality is particularly useful in understanding how small molecules can modulate enzyme activity, which is critical for drug design.

Data Table: Summary of Biological Activities

Case Studies

- Enzyme Inhibition Study : A study investigated the effect of various aldehydes on xanthine oxidase activity. Aldehydes similar to this compound were shown to significantly inhibit enzyme activity, indicating potential for therapeutic applications in managing conditions related to oxidative stress .

- Cytotoxicity Analysis : Research into structurally related compounds demonstrated notable cytotoxic effects against human liver (HepG2) and lung (A549) cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-ethoxy-4-(prop-2-ynyloxy)benzaldehyde?

- Methodology : A common approach involves sequential functionalization of a benzaldehyde scaffold. For example, etherification of hydroxyl groups using propargyl bromide (for prop-2-ynyloxy) or ethyl bromide (for ethoxy) under basic conditions (e.g., NaHCO₃ in acetone), followed by bromination at the ortho position. Purification via column chromatography (chloroform/hexane) is recommended .

- Key Considerations : Monitor reaction progress via TLC, as competing side reactions (e.g., over-bromination) may occur. Use catalytic KI to enhance nucleophilic substitution efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR :

- ¹H NMR : Look for characteristic signals: aldehyde proton (~10 ppm), ethoxy group (quartet at ~1.4 ppm for CH₃, triplet at ~3.5 ppm for OCH₂), and propynyloxy protons (singlet for ≡C-H at ~2.5 ppm, split signals for OCH₂).

- ¹³C NMR : Confirm aldehyde carbon (~190 ppm), brominated aromatic carbons (deshielded at ~115–125 ppm), and ethoxy/propynyloxy carbons.

Q. What are the typical reaction pathways involving the aldehyde and bromine moieties in this compound?

- Aldehyde Reactivity : The aldehyde group participates in condensation reactions (e.g., formation of Schiff bases with amines) or nucleophilic additions.

- Bromine Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) or substitution with nucleophiles (e.g., OH⁻, CN⁻). Optimize conditions using Pd catalysts and inert atmospheres .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement, focusing on resolving disorder in flexible groups (e.g., ethoxy or propynyloxy). Validate hydrogen bonding networks (e.g., C=O⋯H-O interactions) using graph-set analysis .

- Case Study : For brominated benzaldehydes, SC-XRD confirmed intramolecular Br⋯O interactions influencing crystal packing .

Q. What computational methods are effective in predicting the electronic properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These predict reactivity sites (e.g., aldehyde vs. bromine) and non-covalent interactions (e.g., π-stacking) .

- MD Simulations : Simulate solvation effects (e.g., in DMSO or ethanol) to assess stability under experimental conditions .

Q. How can contradictory spectroscopic and crystallographic data be reconciled?

- Scenario : Discrepancies between NMR (solution state) and XRD (solid state) may arise from conformational flexibility.

- Resolution :

Perform variable-temperature NMR to detect dynamic processes (e.g., ethoxy rotation).

Compare XRD-derived torsion angles with DFT-optimized gas-phase structures.

Validate via solid-state NMR if available .

Q. What strategies mitigate challenges in synthesizing analogs with modified alkoxy groups?

- Problem : Steric hindrance from bulkier alkoxy groups (e.g., isopropoxy) may reduce reaction yields.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。